4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-12-6-8-16(9-7-12)23(20,21)19-15-5-3-4-14(10-15)17-11-22-13(2)18-17/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISJLRYLLQWDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is a compound belonging to the class of aminobenzenesulfonamides, characterized by its thiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide can be described by its IUPAC name and molecular formula:
- IUPAC Name : 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Molecular Formula : CHNOS
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various pathogens. In a study assessing the antimicrobial activity of thiazole derivatives, several compounds demonstrated activity comparable to standard antibiotics like norfloxacin, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Bacillus subtilis | 1.0 µg/mL |
| 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | Escherichia coli | 0.8 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The presence of electron-donating groups in the phenyl ring has been linked to increased cytotoxicity against various cancer cell lines. For example, a related compound exhibited IC values below that of doxorubicin against A-431 and Jurkat cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Doxorubicin | A-431 | 0.5 |
| Compound C | Jurkat | 0.3 |
| 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | HT29 | 0.6 |
Anti-inflammatory Activity
Thiazole derivatives have also been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Certain derivatives have shown selective inhibition of COX-2 with IC values in the nanomolar range . This suggests that compounds like 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide could be explored for their anti-inflammatory effects.
Case Studies
A notable study involved synthesizing a series of thiazole-based compounds and evaluating their biological activities. Among these compounds, some showed promising results in inhibiting tumor growth in vitro and in vivo models . The study highlighted the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and inferred properties:
Key Observations
- Thiazole vs. Oxazole : The target compound’s thiazole ring (vs. oxazole in ) may enhance electron-deficient character, influencing binding to microbial targets through stronger van der Waals interactions .
- Boronic Ester : The boronate derivative () serves as a synthetic intermediate, enabling further functionalization via cross-coupling reactions .
- Sulfamoyl and Acetamide Modifications : ’s acetamide substituent introduces hydrogen-bonding capacity, which may alter target selectivity compared to the target compound’s simpler methyl group .
Pharmacological Implications
- Antimicrobial Potential: Sulfonamide derivatives are well-known antimicrobial agents. The thiazole ring in the target compound may synergize with the sulfonamide group to inhibit dihydropteroate synthase (DHPS), a common target in bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiourea derivatives (e.g., 1-methyl-3-(4-sulfamoylphenyl)thiourea) are reacted with α-halogenoketones in ethanol under reflux. Vacuum filtration and ethanol recrystallization are critical for purification . Reaction parameters like solvent polarity, temperature (60–80°C), and stoichiometric ratios (1:1 molar ratio) significantly affect yield. A comparative table from recent studies is provided below:
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | 70 | 65 | |
| Acetone | 60 | 52 | |
| DMF | 80 | 45 |
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, a study resolved the crystal structure (space group P 1) with bond lengths of 1.76 Å for the sulfonamide S–N bond and 1.45 Å for the thiazole C–S bond . Complementary techniques include:
- NMR : NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.5 ppm for methyl groups).
- HRMS : Molecular ion peak at m/z 387.12 (calculated) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial bioactivity screening focuses on kinase inhibition and antiproliferative assays. For kinase profiling, use ATP-competitive ELISA assays with recombinant enzymes (e.g., EGFR, VEGFR2) at 10 μM concentrations . In anticancer studies, conduct MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values typically ranging 5–20 μM .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like sulfonamide dimerization?
- Methodological Answer : Byproduct formation is mitigated via:
- Catalytic Additives : Use 0.1 eq. of DMAP to accelerate coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield to >75% .
- In-situ FTIR Monitoring : Tracks thiourea decomposition (peak at 1650 cm) to adjust reagent addition rates .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Cell Line Authentication : Use STR profiling to confirm genetic stability.
- Serum Concentration : Maintain 10% FBS to avoid protein-binding artifacts .
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) for cross-study validation .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) and molecular docking (AutoDock Vina). Key findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
